molecular formula C22H24ClN3O5 B11387085 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11387085
M. Wt: 445.9 g/mol
InChI Key: NGODDNALUSUTSZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a diethoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves several steps:

    Formation of the Phenoxy Group: The initial step involves the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This is followed by the reaction with an appropriate alkylating agent to introduce the phenoxy group.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This is typically achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.

    Coupling Reaction: The final step involves coupling the phenoxy and oxadiazole intermediates with a propanamide linker. This is usually done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C22H24ClN3O5/c1-5-28-18-10-7-15(12-19(18)29-6-2)20-21(26-31-25-20)24-22(27)14(4)30-16-8-9-17(23)13(3)11-16/h7-12,14H,5-6H2,1-4H3,(H,24,26,27)

InChI Key

NGODDNALUSUTSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)OCC

Origin of Product

United States

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